molecular formula C12H13NO B8490883 3-(3-Methyl-2-butenyloxy)-benzonitrile

3-(3-Methyl-2-butenyloxy)-benzonitrile

Cat. No.: B8490883
M. Wt: 187.24 g/mol
InChI Key: SSNUIGXKURXWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-2-butenyloxy)-benzonitrile is a benzonitrile derivative featuring a branched ether substituent (3-methyl-2-butenyloxy group) at the 3-position of the aromatic ring. Below, we compare it with similar benzonitrile derivatives reported in scientific literature.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-(3-methylbut-2-enoxy)benzonitrile

InChI

InChI=1S/C12H13NO/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-6,8H,7H2,1-2H3

InChI Key

SSNUIGXKURXWMA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=CC(=C1)C#N)C

Origin of Product

United States

Comparison with Similar Compounds

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)

  • Structure: Contains a trifluoromethyl group at the 3-position and a thiazolidinone-methoxyphenoxy substituent at the 4-position.
  • Properties : Forms hydrogen bonds with ARG 372 and hydrophobic interactions in receptor binding (PDB ID: 3K6P) .
  • Comparison : The trifluoromethyl group in 5FB enhances electron-withdrawing effects and metabolic stability, whereas the prenyl ether in the target compound may increase lipophilicity and membrane permeability.

3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile

  • Structure : Features a Schiff base linkage with di-tert-butyl and hydroxyl groups, creating a sterically hindered environment .
  • Properties: Crystallizes in a monoclinic system (space group P21/c) with a molecular weight of 334.45 g/mol.
  • Comparison : The bulky tert-butyl groups in this analog contrast with the compact prenyl ether in the target compound, suggesting differences in solubility and crystallinity.

3-(Ferrocenylmethylamino)benzonitrile (3FMAB)

  • Structure: Contains a ferrocene group linked via an amino-methyl bridge .
  • Properties : Exhibits antioxidant activity through electrostatic interactions with DPPH radicals.
  • Comparison : The redox-active ferrocene moiety in 3FMAB enables unique electrochemical behavior, absent in the target compound’s ether-based structure.

3-Methoxy-4-nitrobenzonitrile

  • Structure : Substituted with methoxy and nitro groups at the 3- and 4-positions, respectively .
  • Properties : Melting point 125–126°C; used as a pharmaceutical intermediate.
  • Comparison : Electron-withdrawing nitro groups in this analog reduce electron density on the ring, whereas the prenyl ether in the target compound may donate electrons via resonance.

3-(Pyridin-4-yloxy)benzonitrile

  • Structure : Pyridinyloxy substituent at the 3-position .
  • Comparison : The pyridine ring introduces basicity and hydrogen-bonding capability, unlike the neutral prenyl ether group.

Structural and Functional Analysis Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
3-(3-Methyl-2-butenyloxy)-benzonitrile 3-Methyl-2-butenyloxy ~187.2 (calculated) Hypothesized high lipophilicity
5FB Trifluoromethyl, thiazolidinone 438.4 Receptor ligand (estrogen-related)
3FMAB Ferrocenylmethylamino 327.2 Antioxidant activity
3-Methoxy-4-nitrobenzonitrile Methoxy, nitro 178.1 Pharmaceutical intermediate
3-(Pyridin-4-yloxy)benzonitrile Pyridinyloxy 196.2 Potential π-π interactions

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance stability and receptor affinity but may reduce solubility.
  • Bulky groups (e.g., tert-butyl) improve crystallinity but hinder biological membrane penetration.
  • Prenyl ethers likely balance lipophilicity and steric accessibility, making the target compound suitable for drug delivery.

Biological Relevance :

  • Ferrocene-containing analogs show antioxidant properties, while receptor-binding analogs (e.g., 5FB) highlight the role of substituents in target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.